4-[(5-Ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile
Description
4-[(5-Ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile is a synthetic compound featuring a dioxopiperazine core fused with an ethylidene group and a benzonitrile substituent. The dioxopiperazine moiety contributes rigidity and hydrogen-bonding capacity, while the benzonitrile group introduces electron-withdrawing properties, enhancing dipole interactions. This compound is hypothesized to exhibit biological activity due to its structural resemblance to kinase inhibitors and receptor ligands.
Properties
CAS No. |
662148-02-9 |
|---|---|
Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
4-[(5-ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile |
InChI |
InChI=1S/C14H11N3O2/c1-2-11-13(18)17-12(14(19)16-11)7-9-3-5-10(8-15)6-4-9/h2-7H,1H3,(H,16,19)(H,17,18) |
InChI Key |
COEGKGOHELVYNN-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1C(=O)NC(=CC2=CC=C(C=C2)C#N)C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[(5-Ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile typically involves the reaction of 4-formylbenzonitrile with 5-ethylidene-3,6-dioxopiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-[(5-Ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
4-[(5-Ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[(5-Ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes like DNA replication and protein synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a comparative analysis of the target compound with structurally similar derivatives, focusing on core structures, substituents, physicochemical properties, and biological activities.
2.1. Structural and Functional Group Variations
Key Differences:
- Core Heterocycles: The target compound’s dioxopiperazine ring contrasts with thiazolidinones (), triazoles (), and benzimidazoles ().
- Substituents: The ethylidene group in the target differs from allyl (), methoxybenzylidene (), trifluoromethyl (), and halogenated aryl groups ().
2.2. Physicochemical Properties
- Rigidity: Dioxopiperazine cores (target and ) may improve binding specificity compared to flexible thiazolidinones.
Research Implications
- Drug Design: The ethylidene group in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., trifluoromethyl), improving target engagement.
- Metabolic Stability: Benzonitrile derivatives with electron-withdrawing groups (e.g., 5FB) may exhibit slower hepatic clearance.
Biological Activity
4-[(5-Ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile (CAS No. 662148-02-9) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H11N3O2. The compound features a piperazine ring with ethylidene and dioxo substituents, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H11N3O2 |
| CAS Number | 662148-02-9 |
| Molecular Weight | 253.26 g/mol |
Anticonvulsant Activity
Research has indicated that compounds structurally related to this compound exhibit significant anticonvulsant properties. A study evaluating similar benzonitrile derivatives demonstrated that certain compounds showed protective effects against seizures in animal models, specifically using the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests. These compounds were noted for their lower neurotoxicity compared to standard anticonvulsant drugs like valproate .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to its structural components. The presence of a lipophilic domain and a hydrophobic center are crucial for enhancing its biological activity. The dioxo piperazine moiety plays a significant role in modulating the compound's interaction with biological targets, which may include neurotransmitter receptors or ion channels involved in seizure activity .
Case Studies
- Anticonvulsant Efficacy : In a comparative study of various benzonitrile derivatives, several compounds were synthesized and tested for their anticonvulsant capabilities. The results indicated that certain derivatives exhibited significant protective effects against induced seizures, suggesting that modifications in the piperazine structure can enhance therapeutic potential .
- Neurotoxicity Assessment : Another study focused on evaluating the neurotoxic effects of these compounds. It was found that while some derivatives displayed potent anticonvulsant activity, they also had lower neurotoxicity profiles compared to traditional anticonvulsants, making them promising candidates for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
